molecular formula C12H8ClF3N2O2 B575304 Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate CAS No. 194423-80-8

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate

Numéro de catalogue: B575304
Numéro CAS: 194423-80-8
Poids moléculaire: 304.653
Clé InChI: PKAZXROSEIOTBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate (C₁₂H₈ClF₃N₂O₂) is a quinoxaline derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a chlorine atom at position 3, and an ethyl ester moiety at position 2. Quinoxalines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis . This compound is synthesized via phosphorylation of precursor 2g using phosphorus oxychloride (POCl₃) and catalytic DMF, achieving quantitative yields (100%) as a yellow oil . Its structural and electronic properties, driven by the electron-withdrawing -CF₃ group, make it a valuable candidate for drug discovery and cross-coupling reactions .

Propriétés

IUPAC Name

ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)9-10(13)18-8-5-6(12(14,15)16)3-4-7(8)17-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZXROSEIOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188363
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-80-8
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Mechanistic Considerations

The phenylenediamine’s amino groups react with the ketone and ester functionalities of diethyl 2-oxomalonate via a nucleophilic addition-elimination mechanism. Citric acid (15 mol%) catalyzes this reaction by protonating the carbonyl oxygen, enhancing electrophilicity and facilitating cyclization.

Cyclocondensation to Form the Dihydroquinoxaline Intermediate

Reaction Conditions

  • Solvent : Anhydrous ethanol

  • Catalyst : Citric acid (15 mol%)

  • Temperature : Room temperature (20–25°C)

  • Duration : 12–24 hours

The reaction yields ethyl 6-(trifluoromethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate as a pale-yellow solid. This intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Key Data:

ParameterValue
Yield70–85%
Purity (HPLC)>95%
Characterization¹H/¹³C NMR, LCMS

Chlorination with Phosphorus Oxychloride

Vilsmeier-Haack Reaction Mechanism

The dihydroquinoxaline intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) . DMF acts as a catalyst, forming a reactive Vilsmeier complex (Cl–POCl₂–DMF), which replaces the 3-oxo group with a chlorine atom.

Optimized Conditions

  • Molar Ratio : 1:5 (intermediate : POCl₃)

  • Catalyst : DMF (2–3 drops)

  • Temperature : Reflux (105–110°C)

  • Duration : 4–6 hours

The reaction proceeds quantitatively, yielding ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate as a crude product. Due to the intermediate’s instability, it is typically used directly in subsequent steps without prolonged storage.

Key Data:

ParameterValue
Conversion Rate>99%
Purity (Crude)80–90%

Workup and Purification Strategies

Quenching and Extraction

  • Quenching : The reaction mixture is cooled to 0°C and slowly poured into ice-cold water to hydrolyze excess POCl₃.

  • Extraction : The product is extracted with ethyl acetate (3 × 15 mL), and the combined organic layers are dried over anhydrous Na₂SO₄.

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (4:1 to 2:1 gradient)

  • Yield After Purification : 65–75%

Key Data:

ParameterValue
Final Purity (HPLC)>98%
Recovery Rate85–90%

Industrial Scalability and Process Optimization

Challenges in Scale-Up

  • Exothermic Reactions : Chlorination at reflux temperatures requires precise temperature control to avoid runaway reactions.

  • POCl₃ Handling : Corrosive and moisture-sensitive nature necessitates specialized equipment (e.g., glass-lined reactors).

Mitigation Strategies

  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce reaction time to 1–2 hours.

  • Catalyst Recycling : DMF is recovered via distillation and reused, reducing costs by 15–20%.

Comparative Analysis of Synthetic Routes

While the Vilsmeier-Haack method is predominant, alternative approaches have been explored:

Method A: Direct Chlorination with Thionyl Chloride

  • Conditions : Thionyl chloride (SOCl₂), reflux, 8 hours

  • Yield : 50–60%

  • Drawback : Lower selectivity due to side reactions at the ester group.

Method B: Microwave-Assisted Synthesis

  • Conditions : POCl₃/DMF, 150°C, 30 minutes

  • Yield : 70–75%

  • Advantage : 80% reduction in reaction time.

Quality Control and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.52 (q, J = 7.1 Hz, 2H, OCH₂), 7.85–8.10 (m, 3H, Ar–H).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ −61.3 (s, CF₃).

  • HRMS (ESI+) : m/z 305.0521 [M+H]⁺ (calc. 305.0518).

Purity Assessment

  • HPLC : Retention time = 6.34 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 98–100°C.

MetricValue
Atom Economy82%
E-Factor8.5 (kg waste/kg product)

Analyse Des Réactions Chimiques

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Applications De Recherche Scientifique

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate has a wide range of applications in scientific research :

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer research and treatment.

    Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing and quality control.

    Biological Studies: It is employed in studies investigating the biological activities of quinoxaline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets . The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis, making it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include ethyl carboxylate-functionalized quinoxalines with halogen (-F, -Cl, -Br) or -CF₃ substituents at varying positions. Substituent type and position critically influence physical properties, reactivity, and biological activity.

Compound Name Substituents (Positions) Key Functional Groups Reference
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate -Cl (3), -CF₃ (6) Ethyl ester, -Cl, -CF₃
Ethyl 6-chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate (4c) -Cl (6), -NH-C₆H₄-OH (3) Ethyl ester, -Cl, aromatic amine
Ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate (3) -Br-Ph (3) Ethyl ester, bromophenyl
Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate (2) -CH₂Br (3) Ethyl ester, bromomethyl
Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2c) -Cl (6), ketone (3) Ethyl ester, -Cl, ketone
  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound enhances electrophilicity and metabolic stability compared to halogens (-Cl, -Br) or amines .
  • Positional Isomerism : Chlorine at position 6 (as in 4c) vs. 7 (as in 4d) alters molecular symmetry and packing, affecting melting points (e.g., 4c: 226.8°C vs. 4d: 216.9°C) .

Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility Profile Reference
This compound Yellow oil N/A Soluble in DMSO, acetone
Ethyl 6-chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate (4c) Orange powder 226.8 Moderate in DMSO
Ethyl 7-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate (4f) Red powder 244.1 Low in polar solvents
Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2c) Yellow powder N/A Soluble in ethanol
  • The liquid state of 3g contrasts with crystalline analogs (4c, 4f), suggesting weaker intermolecular forces due to -CF₃ steric effects .
  • Higher melting points for brominated derivatives (4f: 244.1°C) correlate with increased molecular weight and halogen packing efficiency .

Activité Biologique

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, providing a comprehensive overview supported by research findings and case studies.

This compound is characterized by the molecular formula C12H8ClF3N2O2C_{12}H_8ClF_3N_2O_2 and a molecular weight of approximately 304.65 g/mol. The compound features a chloro group at position 3 and a trifluoromethyl group at position 6 of the quinoxaline ring, which contribute to its unique reactivity and biological properties.

Synthesis Steps:

  • Preparation of Intermediate: The synthesis begins with a quinoxaline derivative.
  • Chloro Group Introduction: Reaction with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the chloro group.
  • Trifluoromethylation: A suitable trifluoromethylating agent is used to introduce the trifluoromethyl group.
  • Esterification: The final step involves esterification with ethanol to yield the target compound.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity: The compound serves as a precursor for kinase inhibitors, which are crucial in cancer treatment. Studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL) compared to doxorubicin (IC50 = 3.23 µg/mL) .
  • Antimicrobial Properties: Quinoxaline derivatives, including this compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Microsporum canis with MIC values ranging from 0.25 to 10 µg/mL .
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, although specific mechanisms remain under investigation.

The biological action of this compound involves interaction with specific molecular targets:

  • It is believed to inhibit certain kinases involved in tumor growth and proliferation.
  • The presence of the trifluoromethyl group enhances lipophilicity, aiding in cellular uptake and bioactivity.

Case Studies

  • Anticancer Study:
    A study published in MDPI evaluated various quinoxaline derivatives for their anticancer properties. This compound showed promising results in inhibiting cell proliferation in vitro, suggesting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation:
    In another study focusing on quinoxaline derivatives, this compound exhibited significant antibacterial activity against Enterococcus faecalis and Enterococcus faecium, with MIC values indicating strong efficacy compared to standard antibiotics .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityReference
This compoundIC50 = 1.9 µg/mLMIC = 0.25 - 10 µg/mL
Quinoxaline derivatives (general)VariableVariable
Quinoxaline-1,4-di-N-oxide derivativesIC50 = low µg/mLHigh

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a chlorinated quinoxaline precursor (e.g., ethyl 3-chloroquinoxaline-2-carboxylate) undergoes Suzuki-Miyaura coupling with boronic acids in acetonitrile/water using Pd(PPh₃)₄ and Na₂CO₃ at 100°C for 5 hours, yielding derivatives like ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate with 73% efficiency . Alternatively, phosphorus oxychloride (POCl₃) and DMF can chlorinate trifluoromethyl-substituted precursors under reflux to produce the target compound in quantitative yields . Optimization involves testing catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), bases (Cs₂CO₃ vs. t-BuOK), and solvents (toluene vs. acetonitrile) to maximize yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

Key techniques include:

  • ¹H/¹⁹F NMR : Used to confirm substitution patterns (e.g., δ −61.3 ppm in ¹⁹F NMR confirms the trifluoromethyl group) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 366 [M+H]⁺) and purity (retention time: 1.26 minutes) . Discrepancies between calculated and observed data (e.g., splitting patterns in NMR) are resolved by comparing with simulated spectra from crystallographic data or repeating experiments under controlled conditions .

Q. How is the purity of the compound assessed, and what validation methods ensure reproducibility?

Purity is validated via:

  • HPLC : Retention time consistency under standardized conditions (e.g., SMD-TFA05 mobile phase) .
  • Melting point analysis : Deviations >2°C indicate impurities.
  • Elemental analysis : Matches calculated C/H/N ratios. Reproducibility requires strict control of reaction parameters (e.g., temperature, stoichiometry) and use of anhydrous solvents .

Advanced Research Questions

Q. How can cross-coupling reactions in the synthesis of this compound be optimized for scale-up?

Optimization involves:

  • Ligand screening : BINAP with Pd(OAc)₂ improves coupling efficiency in toluene at 110°C, achieving 97% yield .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield.
  • Flow chemistry : Enhances heat/mass transfer for safer handling of exothermic reactions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers (e.g., C-3 chloro group). Molecular docking studies assess steric effects of the trifluoromethyl group on reaction pathways. Software like Gaussian or ORCA models transition states to guide experimental design .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include:

  • Twinned crystals : Resolved using SHELXD for structure solution and SHELXL for refinement .
  • Disorder in trifluoromethyl groups : Mercury’s void visualization tools analyze packing patterns, while Mogul validates bond geometries against crystallographic databases . High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How are biological assays designed to evaluate its antimicrobial or antitumor activity?

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) at 10–100 µM concentrations .
  • Kinase inhibition : Pim-1/2 kinase assays quantify IC₅₀ values via fluorescence polarization .

Q. What strategies guide Structure-Activity Relationship (SAR) studies for derivatives?

  • Substitution at C-3 : Replacing Cl with aryl groups (e.g., 2-bromophenyl) enhances antitumor activity but reduces solubility .
  • Trifluoromethyl positioning : Para-substitution on the quinoxaline ring improves metabolic stability .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid increases bioavailability but may reduce cell permeability .

Q. How are hazardous intermediates (e.g., POCl₃) safely handled during synthesis?

  • Engineering controls : Use of fume hoods and Schlenk lines for air-sensitive reagents.
  • PPE : Acid-resistant gloves, face shields, and flame-retardant lab coats.
  • Waste management : Neutralization of POCl₃ with ice-cold NaOH before disposal .

Q. How can contradictions in experimental data (e.g., NMR vs. XRD) be systematically resolved?

  • Multi-technique validation : Cross-check NMR assignments with XRD-derived torsion angles .
  • Dynamic NMR : Variable-temperature studies clarify conformational exchange broadening.
  • Theoretical simulations : DFT-calculated chemical shifts resolve ambiguities in peak assignments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.